N-(2,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group, a formyl group, and a methoxyphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with 4-formyl-2-methoxyphenol in the presence of a suitable base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: N-(2,4-dichlorophenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.
Reduction: N-(2,4-dichlorophenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: N-(2,4-dimethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Agrochemicals: It is investigated for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or bacterial cell wall synthesis enzymes, leading to anti-inflammatory or antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(2,4-dichlorophenyl)-2-(4-methoxy-2-methoxyphenoxy)acetamide: Similar structure but with an additional methoxy group.
Uniqueness
N-(2,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-13-4-3-11(17)7-12(13)18/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHNLHOKZXVBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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